gp100 (570-579)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanocyte protein PMEL; gp100; pmel 17
科学的研究の応用
Antigen Recognition and Immunotherapy
gp100, a melanocyte lineage-specific antigen, is recognized by tumor-infiltrating lymphocytes (TILs) in melanoma patients. This recognition is crucial for adoptive transfer immunotherapy leading to tumor regression in metastatic melanoma cases. Peripheral blood mononuclear cells from melanoma patients can be sensitized with synthetic peptides from gp100 to generate antigen-specific cytotoxic T lymphocyte (CTL) lines. These CTLs demonstrate antigen-specific, MHC class I-restricted lysis of melanoma cell lines and release cytokines like GM-CSF and TNF-alpha in response to gp100+ melanoma cells (Salgaller et al., 1995).
Enhancing Immune Response
Using dendritic cells transduced with adenovirus encoding gp100 enhances the gp100-specific immunity. This approach leads to potent T-cell-mediated protective immunity and significant reduction of established tumors in animal models. These immunized cells activate both CD4+ and CD8+ CTLs, indicating a CD4+-dependent mechanism in the enhanced efficacy of gp100-transduced dendritic cells compared to direct immunization with gp100 (Wan et al., 1999).
Tumor-infiltrating Lymphocytes and gp100
Melanoma-derived TILs recognize gp100, suggesting its potential as a target for specific immunotherapy against melanoma. The study showed that TILs can lyse HLA-A2.1+ melanoma cells expressing gp100, implying the antigen's significant role in immunological responses against melanoma (Bakker et al., 1994).
Improved Survival with Immunotherapy
A study demonstrated that ipilimumab, an immunotherapy drug, showed improved overall survival in metastatic melanoma patients when administered with or without a gp100 peptide vaccine. This indicates the potential of gp100 as an adjunct in immunotherapy protocols (Hodi et al., 2010).
Helper T-cell Epitopes in gp100
The identification of helper T-cell epitopes in gp100, which encompass or lie proximal to cytotoxic T-cell epitopes, suggests the possibility of using peptide vaccines containing both CTLs and T helper epitopes. This could offer therapeutic advantages in eliciting antitumor CTL responses (Kobayashi et al., 2001).
特性
配列 |
SLADTNSLAV |
---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanocyte protein PMEL (570-579); gp100 (570-579) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。